Chloramben

Description

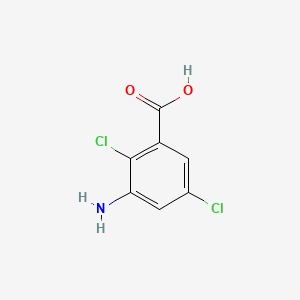

Chloramben is a chlorobenzoic acid.

This compound is used as a herbicide on a number of crops. Limited information is available on the health effects of this compound. Acute (short-term) exposure to high levels of this compound in humans results in mild to moderate dermal irritation. No information is available on the chronic (long-term) effects of this compound in humans. Animal studies have reported effects on the liver from chronic oral exposure to this compound. A National Toxicology Program Study reported that oral exposure to this compound caused liver tumors in mice, but not in rats. EPA has not classified this compound for potential carcinogenicity.

RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSBORCLYSCBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Record name | CHLORAMBEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1076-46-6 (ammonium salt), 1954-81-0 (hydrochloride salt), 28283-88-7 (aluminum salt) | |

| Record name | Chloramben [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2020262 | |

| Record name | Chloramben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purplish white powder or light purple solid. (NTP, 1992), Colorless odorless solid; Technical product is purplish white solid; [HSDB] | |

| Record name | CHLORAMBEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloramben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), water solubility = 700 mg/l @ 25 °C, SOLUBILITY IN ETHANOL: 172 G/L @ 25 °C, SOL IN ALKALI, SOLUBILITY IN ACETONE: 23.27 G/100 G @ 29 °C, For more Solubility (Complete) data for AMIBEN (9 total), please visit the HSDB record page. | |

| Record name | CHLORAMBEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMIBEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.007 mmHg at 212 °F (NTP, 1992), 0.0000001 [mmHg], 930 mPa @ 100 °C | |

| Record name | CHLORAMBEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloramben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMIBEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALLINE SOLID | |

CAS No. |

133-90-4 | |

| Record name | CHLORAMBEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloramben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramben [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-amino-2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloramben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloramben | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWG424FFB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMIBEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

381 to 387 °F (NTP, 1992), 200-201 °C, MP: ABOVE 195 °C /TECHNICAL PRODUCT/ | |

| Record name | CHLORAMBEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMIBEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chloramben's Enigmatic Mechanism: A Technical Deep Dive into its Action in Plants

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

Chloramben, a pre-emergence herbicide, has long been categorized as a synthetic auxin due to its profound effects on plant growth, primarily the inhibition of seedling root development. However, emerging evidence reveals a more complex and nuanced mechanism of action than previously understood. This technical guide synthesizes the current understanding of this compound's molecular and physiological interactions within susceptible plant species. A key finding is its operation through a non-canonical auxin signaling pathway, exhibiting minimal binding to the primary TIR1/AFB auxin co-receptors. This document provides a comprehensive overview of its absorption, translocation, metabolism, and molecular targets, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and development in this area.

Introduction

This compound (3-amino-2,5-dichlorobenzoic acid) is a selective, soil-applied herbicide used for the control of annual grasses and broadleaf weeds in a variety of crops.[1][2][3] Its herbicidal action manifests as classic auxin-like symptoms, including inhibition of root growth and abnormal development, leading to seedling death as they emerge from the soil.[1][4] Despite these physiological hallmarks of auxin activity, recent studies have indicated that this compound's mode of action diverges from that of canonical auxin herbicides like 2,4-D. Notably, it displays little to no binding affinity for the Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) proteins, which are the primary receptors for endogenous auxin and many synthetic auxins.[5] This suggests that this compound triggers auxin-like responses through an alternative or "non-canonical" signaling cascade.

This guide delves into the intricate details of this compound's mechanism of action, focusing on the key factors that determine its efficacy and selectivity: differential uptake, translocation, and metabolic detoxification.

Physicochemical Properties

The efficacy of a herbicide is intrinsically linked to its physicochemical properties, which govern its environmental fate and uptake by plants.

| Property | Value | Reference |

| Chemical Formula | C₇H₅Cl₂NO₂ | [3] |

| Molar Mass | 206.02 g·mol⁻¹ | [3] |

| Appearance | Colorless crystalline solid | [1][3] |

| Water Solubility | 700 mg/L | [1] |

| Melting Point | 200-201 °C (decomposes) | [1][3] |

Core Mechanism of Action: A Non-Canonical Auxin Pathway

The primary herbicidal effect of this compound is the disruption of root development in seedlings.[1][4] While phenotypically similar to the effects of other auxinic herbicides, the molecular mechanism diverges significantly.

Interaction with Auxin Signaling

Conventional auxin herbicides function by binding to the TIR1/AFB family of F-box proteins. This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAAs. The removal of these repressors allows for the expression of auxin-responsive genes, which at herbicidal concentrations, leads to uncontrolled growth and plant death.

In contrast, in-vitro binding assays have demonstrated that this compound exhibits little to no binding to the TIR1 and AFB5 auxin receptors.[5] This crucial finding points towards a mechanism that bypasses these primary receptors, activating a downstream auxin response through an alternative pathway. The precise molecular target of this compound remains an active area of research.

Proposed Non-Canonical Signaling Pathway of this compound

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound (Ref: ACP M-629) [sitem.herts.ac.uk]

- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acropetal movement of auxin: dependence on temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-amino-2,5-dichlorobenzoic Acid: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-2,5-dichlorobenzoic acid, also known by its common name Chloramben, is a synthetic auxin herbicide belonging to the benzoic acid class of chemicals.[1][2] Historically, it has been utilized for the pre-emergence control of annual grasses and broadleaf weeds in various crops.[3] Beyond its agricultural applications, its chemical structure presents a versatile scaffold for medicinal chemistry and drug design, making its chemical properties and biological activities a subject of interest for researchers in drug development.[4] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols for its synthesis and analysis, and a discussion of its known biological activities and mechanisms of action.

Chemical and Physical Properties

3-amino-2,5-dichlorobenzoic acid is a crystalline solid that is colorless and odorless.[1] It is moderately soluble in water and soluble in organic solvents such as ethanol (B145695) and acetone.[5] The compound's key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₂NO₂ | [6] |

| Molecular Weight | 206.03 g/mol | [6] |

| CAS Number | 133-90-4 | [6] |

| Melting Point | 194-197 °C (decomposes) | |

| 200 °C | [2][7] | |

| Water Solubility | 700 mg/L at 25 °C | [2][5] |

| Appearance | Colorless crystalline solid | [1] |

| SMILES | C1=C(C=C(C(=C1N)Cl)C(=O)O)Cl | |

| InChI | InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 3-amino-2,5-dichlorobenzoic acid. While a publicly available, comprehensive dataset for ¹H and ¹³C NMR is not readily found, the National Institute of Standards and Technology (NIST) WebBook indicates the availability of Infrared (IR) and Mass Spectrometry (MS) data.[8]

Experimental Protocols

Synthesis of 3-amino-2,5-dichlorobenzoic Acid

A common method for the synthesis of 3-amino-2,5-dichlorobenzoic acid involves a multi-step process starting from benzoyl chloride. The general workflow is outlined below.

A detailed experimental protocol, as described in US Patent 3,703,546, involves the following key steps:

-

Chlorination of Benzoyl Chloride: Benzoyl chloride is chlorinated to produce a mixture of chlorinated benzoyl chlorides.

-

Esterification: The resulting mixture is esterified, typically with methanol, to form the corresponding methyl esters.

-

Separation of the 2,5-dichloro Isomer: The desired methyl 2,5-dichlorobenzoate (B1240473) is separated from the mixture of isomers via freeze crystallization.

-

Nitration: The purified methyl 2,5-dichlorobenzoate is nitrated to introduce a nitro group onto the aromatic ring.

-

Hydrolysis and Isolation: The mixture of nitro isomers is subjected to acid hydrolysis to selectively hydrolyze the 3-nitro ester to the corresponding carboxylic acid, which is then isolated.

-

Reduction: The isolated 3-nitro-2,5-dichlorobenzoic acid is treated with a reducing agent to convert the nitro group to an amino group, yielding the final product, 3-amino-2,5-dichlorobenzoic acid.

Analytical Methods

Standard analytical techniques are employed for the characterization and purity assessment of 3-amino-2,5-dichlorobenzoic acid.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acidic modifier) can be used for separation, with detection typically performed using a UV detector.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include those for the N-H stretches of the amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-Cl stretches.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure of the molecule.

Biological Activity and Mechanism of Action

The primary biological activity of 3-amino-2,5-dichlorobenzoic acid is its herbicidal effect, where it functions as a synthetic auxin.[1][2]

Herbicidal Mode of Action

As a synthetic auxin, 3-amino-2,5-dichlorobenzoic acid mimics the action of the natural plant hormone indole-3-acetic acid (IAA) but is more resistant to degradation within the plant.[1] This leads to an overload of auxin signaling, disrupting normal plant growth processes. The key mechanisms of its herbicidal action include:

-

Inhibition of Seedling Root Development: The compound is particularly effective at inhibiting the root development of seedlings.[1]

-

Disruption of Auxin Transport: Like other auxin herbicides, it is believed to interfere with the polar transport of endogenous auxin, leading to abnormal growth and development.[5]

-

Induction of Ethylene (B1197577) Production and Abscisic Acid Biosynthesis: The overstimulation of auxin receptors can lead to increased production of ethylene and abscisic acid, which contribute to senescence and tissue decay in sensitive plants.[2]

The following diagram illustrates the general signaling pathway of auxin herbicides.

Applications in Drug Development

The rigid, substituted aromatic structure of 3-amino-2,5-dichlorobenzoic acid makes it an attractive scaffold in medicinal chemistry for the development of novel therapeutic agents.[4] Its derivatives have been investigated for various biological activities. For instance, studies have shown that derivatives of aminodichlorobenzoic acids possess phytotoxic activity.[9] The amino and carboxylic acid functional groups provide convenient handles for chemical modification, allowing for the synthesis of diverse compound libraries for screening against various biological targets. While specific examples of its direct incorporation into marketed drugs are not prominent, its utility as a building block in the synthesis of bioactive molecules remains an area of interest for drug discovery.

Safety Information

3-amino-2,5-dichlorobenzoic acid is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer.

-

Hazard Statements: H302, H315, H319, H335, H351

-

Precautionary Statements: P201, P261, P280, P305+P351+P338

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-amino-2,5-dichlorobenzoic acid is a well-characterized compound with established herbicidal activity. Its chemical properties and the reactivity of its functional groups also make it a valuable starting material and scaffold for the synthesis of new molecules with potential applications in drug discovery. This technical guide provides a foundational understanding of its chemistry, synthesis, and biological effects, which can serve as a valuable resource for researchers in the fields of agricultural science, medicinal chemistry, and drug development. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical entity.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Amino-4-chlorobenzoic acid(2840-28-0) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Amino-2,5-dichlorobenzoic Acid | LGC Standards [lgcstandards.com]

- 8. my.ucanr.edu [my.ucanr.edu]

- 9. [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Manufacture of Chloramben: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramben, chemically known as 3-amino-2,5-dichlorobenzoic acid, is a selective, pre-emergence herbicide. This technical guide provides an in-depth overview of the core synthesis and manufacturing processes for this compound. It details several synthetic pathways, including the chlorination of benzoic acid, a route from p-dichlorobenzene, and a patented process starting with benzoyl chloride. This document outlines the key chemical transformations, reaction conditions, and presents available quantitative data in structured tables. Detailed experimental protocols derived from public literature are also provided, alongside visualizations of the synthetic pathways to facilitate a comprehensive understanding for researchers and chemical development professionals.

Introduction

This compound is a benzoic acid herbicide primarily used to control annual grasses and broadleaf weeds in a variety of crops.[1][2][3] Its efficacy lies in its ability to inhibit root development in seedling weeds.[1] The technical product is typically around 90% pure.[1][4] Understanding the synthesis of this compound is crucial for process optimization, impurity profiling, and the development of novel analogues. This guide explores the most common and historically significant manufacturing routes.

Synthetic Pathways

Several routes for the industrial synthesis of this compound have been developed. The following sections detail the key methodologies.

Synthesis from Benzoic Acid

A common and straightforward method for this compound synthesis begins with benzoic acid.[1] This process involves three primary steps: chlorination, nitration, and reduction.

Logical Flow of Synthesis from Benzoic Acid

Caption: Synthesis of this compound starting from Benzoic Acid.

Synthesis from p-Dichlorobenzene

An alternative industrial manufacturing process starts with p-dichlorobenzene.[4] This multi-step synthesis involves chloromethylation, oxidation, nitration, and finally, reduction.

Experimental Workflow from p-Dichlorobenzene

Caption: Industrial synthesis route for this compound from p-Dichlorobenzene.

Patented Synthesis from Benzoyl Chloride

A high-yield process for preparing 3-amino-2,5-dichlorobenzoic acid has been detailed in U.S. Patent 3,703,546.[5] This method starts with the chlorination of benzoyl chloride and involves the separation of the desired isomer via crystallization.

Signaling Pathway of the Patented Synthesis

Caption: High-yield synthesis of this compound as per U.S. Patent 3,703,546.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the synthesis of this compound, primarily based on the patented process.[5]

Preparation of Methyl 2,5-Dichlorobenzoate (B1240473)

-

Chlorination and Esterification: A mixture of mono- and polychlorinated benzoyl chlorides is treated with methanol.

-

Freeze Crystallization: The resulting mixture of esters is cooled to between -10°C and 10°C to crystallize the substantially pure methyl ester of 2,5-dichlorobenzoic acid.

-

Isolation: The crystallized product is separated to yield pure methyl 2,5-dichlorobenzoate with a melting point of 38-39°C. The reported yield is based on the amount of the 2,5-isomer in the starting technical dichlorobenzoyl chloride.[5]

Nitration of Methyl 2,5-Dichlorobenzoate

-

Preparation of Acid Solution (A): 246 grams (1.20 mol) of pure methyl 2,5-dichlorobenzoate (M.P. 38-39°C) is mixed with 534 cc of 95% sulfuric acid.

-

Preparation of Nitrating Mixture (B): 240 cc of nitric acid is mixed with 198 cc of 100% sulfuric acid.

-

Nitration Reaction: Mixture B is gradually added to mixture A with stirring while maintaining the temperature between 0°C and 5°C.

-

Post-Reaction: After the addition is complete, stirring is continued at the same temperature for an additional 3 hours.[5]

Hydrolysis and Isolation of 3-Nitro-2,5-Dichlorobenzoic Acid

-

Hydrolysis: The nitration product, consisting of a mixture of methyl esters of 3-nitro and 6-nitro 2,5-dichlorobenzoic acid, is hydrolyzed by adding 642 grams of sulfuric acid, 220 grams of water, and 430 grams of acetic acid.

-

Reflux: The mixture is refluxed at 133°C for 1.5 hours with agitation. This step selectively hydrolyzes the 3-nitro isomer.

-

Isolation: The desired 3-nitro-2,5-dichlorobenzoic acid is then isolated from the mixture.[5]

Reduction to 3-Amino-2,5-Dichlorobenzoic Acid

-

Reduction: The isolated 3-nitro-2,5-dichlorobenzoic acid is treated with a suitable reducing agent to convert the nitro group to an amino group, yielding the final product, 3-amino-2,5-dichlorobenzoic acid.[5] Common reducing agents for this transformation include tin particles in the presence of a strong acid.[4]

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of this compound and its intermediates.

Table 1: Reactant Quantities for Nitration of Methyl 2,5-Dichlorobenzoate [5]

| Reactant | Amount | Moles |

| Methyl 2,5-Dichlorobenzoate | 246 g | 1.20 |

| 95% Sulfuric Acid | 534 cc | - |

| Nitric Acid | 240 cc | - |

| 100% Sulfuric Acid | 198 cc | - |

Table 2: Reaction Conditions for Key Synthesis Steps [5]

| Step | Temperature | Duration | Key Reagents |

| Freeze Crystallization | -10°C to 10°C | - | Methanol |

| Nitration | 0°C to 5°C | 3 hours (post-addition) | Nitric Acid, Sulfuric Acid |

| Hydrolysis | 133°C (Reflux) | 1.5 hours | Sulfuric Acid, Acetic Acid, Water |

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅Cl₂NO₂[1][4] |

| Molecular Weight | 206.03 g/mol [4][6] |

| Appearance | Colorless crystalline solid[2][4] |

| Melting Point | 200-201 °C[4] |

| Water Solubility | 700 mg/L at 25 °C[1][4] |

| Purity (Technical Grade) | ~90%[1][4] |

Manufacturing and Quality Control

The industrial production of this compound requires careful control over reaction conditions to ensure a high yield of the desired product and to minimize the formation of impurities.[7] The manufacturing process can be either batch or continuous. Key quality control measures involve monitoring the purity of intermediates and the final product, as well as ensuring the removal of potentially toxic byproducts.[7] The detailed manufacturing processes, including specific equipment, process solvents, and purification steps, are often proprietary.[7]

Conclusion

The synthesis of this compound can be achieved through several viable routes, with the choice of method often depending on the availability and cost of starting materials, as well as desired product purity. The processes generally involve multi-step chemical transformations that require careful control of reaction parameters. The information presented in this guide, including the detailed synthetic pathways, experimental protocols, and quantitative data, provides a solid foundation for researchers and professionals involved in the development and manufacturing of this compound and related compounds. Further research into greener synthesis routes and more efficient catalytic systems could enhance the sustainability of this compound production.

References

- 1. This compound | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 4. echemi.com [echemi.com]

- 5. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 6. 3-Amino-2,5-dichlorobenzoic acid 95 133-90-4 [sigmaaldrich.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

The Degradation of Chloramben in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramben, a selective pre-emergence herbicide, has been utilized in agriculture to control annual grasses and broadleaf weeds. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the microbial and abiotic degradation processes of this compound, detailing the metabolic pathways, key intermediates, and influencing environmental factors. It also includes detailed experimental protocols for the analysis of this compound and its metabolites in environmental matrices, along with quantitative data on its persistence.

Introduction

This compound (3-amino-2,5-dichlorobenzoic acid) belongs to the benzoic acid class of herbicides.[1][2] Its efficacy lies in its ability to inhibit root and shoot development of susceptible plants.[1] The environmental persistence and mobility of this compound are of significant concern, as they dictate its potential for groundwater contamination and impact on non-target organisms. The degradation of this compound in the environment is a complex process governed by a combination of microbial and abiotic factors.[1][3] This guide delves into the core mechanisms of this compound degradation in both soil and aquatic environments.

Degradation of this compound in Soil

The primary mechanism for this compound degradation in soil is microbial activity.[3] The persistence of this compound in soil is moderate, with a half-life of approximately 6 to 8 weeks, although this can vary significantly depending on soil properties and environmental conditions.[1][3]

Microbial Degradation Pathway

The microbial breakdown of this compound, like other chlorinated aromatic compounds, is primarily an aerobic process.[4][5] While a complete, step-by-step pathway for this compound is not extensively detailed in the literature, the degradation is understood to proceed through a series of enzymatic reactions, primarily initiated by dioxygenase enzymes.[4][5] This process leads to the formation of catechol intermediates, which are then further metabolized.[4][5] Reductive dechlorination can also occur, leading to the formation of less chlorinated benzoic acid derivatives.[3]

Key microbial genera such as Pseudomonas and Burkholderia are known to degrade chlorinated benzenes and are likely involved in this compound breakdown.[4][5] Fungi also play a role in the degradation of chlorinated herbicides.[6]

A proposed microbial degradation pathway for this compound in soil involves the following key steps:

-

Reductive Dechlorination: One of the initial steps can be the removal of a chlorine atom to form 3-amino-5-chlorobenzoic acid.[3] Further dechlorination can lead to the formation of 3-aminobenzoic acid.[3]

-

Dioxygenase Attack: Aerobic bacteria utilize dioxygenase enzymes to incorporate molecular oxygen into the aromatic ring, leading to the formation of unstable dihydrodiol intermediates. These are then rearomatized to form chlorocatechols.[4][5]

-

Ring Cleavage: The resulting chlorocatechols undergo ring cleavage, a critical step in the degradation pathway, which is also catalyzed by dioxygenases.[4][5]

-

Further Metabolism: The ring-cleavage products are then channeled into central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization (conversion to CO2, water, and chloride ions).[5]

-

Decarboxylation: Biodegradation in nonsterile soils may also occur via decarboxylation.[7]

dot graph TD { rankdir=TB; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", arrowhead="vee"];

} caption: "Proposed Microbial Degradation Pathway of this compound in Soil"

Factors Influencing Soil Degradation

Several environmental factors significantly influence the rate of this compound degradation in soil:

-

Soil Type: Leaching of this compound is more pronounced in sandy soils due to their lower adsorption capacity.[1]

-

Organic Matter: Higher organic matter content in soil leads to increased adsorption of this compound, which can reduce its bioavailability for microbial degradation but also decrease its leaching potential.[1][3]

-

Moisture: Increased soil moisture generally enhances microbial activity, leading to faster degradation of this compound.[1][3]

-

Temperature: The rate of microbial degradation is temperature-dependent, with warmer conditions generally favoring faster breakdown.[8]

-

pH: Soil pH can affect both the chemical stability of this compound and the activity of microbial populations responsible for its degradation.[9][10]

Degradation of this compound in Water

In aquatic environments, the primary degradation pathway for this compound is photodegradation, particularly in the presence of sunlight.[1][3]

Photodegradation Pathway

Aqueous solutions of this compound readily degrade when exposed to sunlight, leading to a significant reduction in its phytotoxicity.[3] The photodegradation process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. The primary mechanism is believed to be reductive dechlorination.[3][11]

The proposed photodegradation pathway includes the following steps:

-

Photo-induced Reductive Dechlorination: Upon exposure to UV light, this compound can undergo reductive dechlorination, initially at the 2-position, to yield 3-amino-5-chlorobenzoic acid.[11]

-

Further Dechlorination: Continued irradiation can lead to the removal of the second chlorine atom, resulting in the formation of 3-aminobenzoic acid.[3][11]

-

Photooxidation: The amino group of this compound can be susceptible to photooxidation, which contributes to the reduction in its herbicidal activity.[11]

dot graph TD { rankdir=TB; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#EA4335", arrowhead="vee"];

} caption: "Proposed Photodegradation Pathway of this compound in Water"

Factors Influencing Aquatic Degradation

The rate of this compound degradation in water is influenced by:

-

Sunlight Intensity: The rate of photodegradation is directly related to the intensity of solar radiation.[1]

-

Water pH: The pH of the water can affect the chemical form of this compound and its susceptibility to hydrolysis and photodegradation.[9][12]

-

Presence of Photosensitizers: Natural substances in water, such as humic acids, can act as photosensitizers and accelerate the photodegradation process.

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is quantified by its half-life (t½), which is the time required for 50% of the initial concentration to dissipate.

| Matrix | Parameter | Value | Conditions/Notes | Reference(s) |

| Soil | Half-life (t½) | ~ 6 - 8 weeks | Varies with soil type, moisture, and organic matter content. | [3],[1] |

| Adsorption Coefficient (Koc) | 15 (estimated for salts at pH < 5) | Indicates high mobility in soil. | [1] | |

| Water | Half-life (t½) | ~ 6 hours | In surface water exposed to sunlight. | [7] |

| Water Solubility | 700 mg/L | at 25°C | [7],[1] | |

| Air | Half-life (t½) | ~ 15 hours | Estimated for vapor phase reaction with hydroxyl radicals. | [7] |

Experimental Protocols

Accurate determination of this compound and its metabolites in environmental samples is essential for monitoring and risk assessment. The following are detailed methodologies for their analysis in soil and water.

Analysis of this compound in Soil

Method: Ultrasound-Assisted Extraction (UAE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Air-dry the soil sample and sieve it through a 2 mm mesh.

-

Accurately weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

-

-

Extraction:

-

Add 20 mL of an extraction solvent (e.g., acetonitrile:water 80:20 v/v with 0.1% formic acid) to the soil sample.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Place the tube in an ultrasonic bath and sonicate for 15 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process on the soil pellet with a fresh aliquot of the extraction solvent and combine the supernatants.

-

-

Clean-up (if necessary):

-

For soils with high organic matter, a solid-phase extraction (SPE) clean-up step may be required.

-

-

Analysis:

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

-

Analyze the sample using a properly calibrated LC-MS/MS system.

-

dot graph LR { rankdir=LR; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#34A853", arrowhead="vee"];

} caption: "Workflow for this compound Analysis in Soil"

Analysis of this compound in Water

Method: Based on EPA Method 515.1/515.4 - Liquid-Liquid Extraction (LLE) with Derivatization followed by Gas Chromatography with Electron Capture Detection (GC-ECD)

-

Sample Preparation:

-

Take a 1 L water sample in a separatory funnel.

-

Adjust the sample pH to >12 with 6N NaOH to hydrolyze any esters of this compound.

-

Perform a solvent wash with a nonpolar solvent to remove interferences.

-

Acidify the sample to pH < 2 with concentrated sulfuric acid.

-

-

Extraction:

-

Extract the acidified sample three times with 60 mL of diethyl ether or methyl tert-butyl ether (MTBE).

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a column of anhydrous sodium sulfate (B86663) to remove residual water.

-

Concentrate the extract to a small volume (e.g., 1-5 mL) using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

-

-

Derivatization:

-

Convert the this compound acid to its methyl ester by adding diazomethane (B1218177) or another suitable methylating agent. This step is crucial for volatilization prior to GC analysis.

-

-

Analysis:

-

Inject an aliquot of the derivatized extract into a GC-ECD system for quantification.

-

dot graph LR { rankdir=LR; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#FBBC05", arrowhead="vee"];

} caption: "Workflow for this compound Analysis in Water"

Conclusion

The degradation of this compound in soil and water is a multifaceted process influenced by a variety of environmental factors. In soil, microbial degradation is the predominant pathway, leading to the formation of less chlorinated and ultimately mineralized products. In water, photodegradation plays a key role in its dissipation. The persistence of this compound, as indicated by its half-life, is moderate in soil and relatively short in sunlit surface waters. Understanding these degradation pathways and the factors that control them is essential for predicting the environmental behavior of this compound and for developing strategies to mitigate any potential adverse effects. The analytical methods detailed in this guide provide robust tools for monitoring the presence of this compound and its degradation products in the environment.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Microbial degradation of chlorinated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 9. atticusllc.com [atticusllc.com]

- 10. Absorption of Soil-Applied Herbicides | Integrated Crop Management [crops.extension.iastate.edu]

- 11. echemi.com [echemi.com]

- 12. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

Physicochemical Properties of Chloramben: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramben, a selective pre-emergence herbicide, has been historically utilized for the control of annual grasses and broadleaf weeds in a variety of crops.[1][2] Its efficacy is rooted in its unique physicochemical properties that govern its environmental fate, bioavailability, and mode of action. As a member of the benzoic acid chemical class, this compound's herbicidal activity is characterized by its auxin-like effects, primarily inhibiting seedling root development.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details established experimental protocols for their determination, and visually elucidates its metabolic pathway, synthesis, and proposed mechanism of action.

Physicochemical Data of this compound

The following tables summarize the key quantitative physicochemical properties of this compound, providing a clear and concise reference for researchers.

Table 1: General and Chemical Identity

| Property | Value | Source |

| IUPAC Name | 3-amino-2,5-dichlorobenzoic acid | [4] |

| CAS Number | 133-90-4 | [4] |

| Chemical Formula | C₇H₅Cl₂NO₂ | [5] |

| Molecular Weight | 206.02 g/mol | [4] |

| Appearance | Colorless, odorless crystalline solid | [1][3] |

| SMILES | C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl | [4] |

| InChIKey | HSSBORCLYSCBJR-UHFFFAOYSA-N | [4] |

Table 2: Physical and Chemical Properties

| Property | Value | Conditions | Source |

| Melting Point | 200-201 °C | [3][5][6] | |

| Boiling Point | 373.2 ± 42.0 °C | at 760 mmHg | [7] |

| Water Solubility | 700 mg/L | at 25 °C | [3][4][5] |

| Vapor Pressure | 930 mPa | at 100 °C | [3][8] |

| pKa (Dissociation Constant) | 3.4 | at 25 °C | [9] |

| LogP (Octanol-Water Partition Coefficient) | 1.9 - 2.52 | [7][9] | |

| Density | 1.6 ± 0.1 g/cm³ | [7] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of organic compounds like this compound are outlined in internationally recognized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability.

Melting Point Determination (OECD 102)

The melting point of a solid is the temperature at which it transitions to a liquid. This property is a crucial indicator of purity.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled glass capillary tube, sealed at one end.

-

Apparatus: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[6][9]

-

Heating: The apparatus is heated slowly and uniformly.[9]

-

Observation: The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting range.[6][9] For pure substances, this range is typically narrow.

Boiling Point Determination (OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Siwoloboff Method

-

Sample Preparation: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus: The test tube is attached to a thermometer and heated in a liquid bath (e.g., Thiele tube) to ensure uniform heating.[8][10]

-

Heating: The bath is heated gently.[10]

-

Observation: As the boiling point is approached, a continuous stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Water Solubility Determination (OECD 105)

Water solubility is a critical parameter for assessing the environmental transport and bioavailability of a substance.

Methodology: Flask Method (for solubilities > 10⁻² g/L)

-

Equilibration: A sufficient amount of this compound is added to a flask containing purified water to create a saturated solution. The flask is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached.[11][12]

-

Phase Separation: The solution is centrifuged or filtered to separate the undissolved solid from the aqueous phase.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Dissociation Constant (pKa) Determination (OECD 112)

The pKa is a measure of the strength of an acid in solution. For this compound, which has a carboxylic acid group, the pKa indicates the pH at which the ionized and non-ionized forms are present in equal concentrations.

Methodology: Titration Method

-

Solution Preparation: A known concentration of this compound is dissolved in water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Partition Coefficient (logP) Determination (OECD 107)

The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity and is a key parameter in predicting its environmental fate and biological uptake.

Methodology: Shake-Flask Method

-

Partitioning: A known amount of this compound is dissolved in a mixture of n-octanol and water in a separatory funnel.

-

Equilibration: The funnel is shaken to allow for the partitioning of this compound between the two immiscible phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate.

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical technique. The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Synthesis of this compound from a benzoic acid derivative.[4]

Caption: Metabolic pathway of this compound in plants.[3]

References

- 1. epa.gov [epa.gov]

- 2. Non-canonical auxin signalling: fast and curious - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 7. chinbullbotany.com [chinbullbotany.com]

- 8. Noncanonical Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visualizing protein-protein interactions in plants by rapamycin-dependent delocalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. "Residual and Sequential Herbicide Treatments in Dicamba-Resistant Soyb" by Hunter Bowman, Jason A. Bond et al. [scholarsjunction.msstate.edu]

- 12. researchgate.net [researchgate.net]

Chloramben's Enigmatic Mode of Action: A Technical Deep Dive into its Role as a Synthetic Auxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramben, a benzoic acid herbicide, has long been classified as a synthetic auxin due to its characteristic physiological effects on plant growth and development. However, emerging evidence points towards a more complex and non-canonical mode of action that distinguishes it from classical auxin herbicides. This technical guide provides an in-depth exploration of this compound's molecular mechanism, focusing on its departure from the canonical TIR1/AFB signaling pathway. We will delve into its uptake, transport, and metabolism, present available quantitative data, and provide detailed experimental protocols for its study. Visualizations of the proposed signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this intriguing herbicide.

Introduction: A Divergence from the Auxin Mainstream

Synthetic auxins are a cornerstone of chemical weed control, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible plants.[1] this compound (3-amino-2,5-dichlorobenzoic acid) has historically been categorized within this class, primarily used as a selective pre-emergence herbicide for controlling annual grasses and broadleaf weeds.[2] Its application leads to classic auxin-like symptoms, most notably the inhibition of root development.[2]

The canonical auxin signaling pathway is well-established, involving the perception of auxin by the TIR1/AFB family of F-box proteins. This interaction leads to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.[1][3] However, a critical finding that sets this compound apart is its negligible binding affinity for the primary auxin receptors, TIR1 and AFB5.[4] This pivotal discovery suggests that this compound triggers auxin-like responses through an alternative, or "non-canonical," signaling cascade.[4] This guide will dissect the current understanding of this non-canonical pathway and the broader molecular interactions of this compound in susceptible plant species.

Physicochemical Properties and Formulations

This compound is a crystalline solid with moderate solubility in water.[5] It is often formulated as a diolamine salt to enhance its solubility and handling characteristics.[4]

| Property | Value | Reference |

| Chemical Formula | C₇H₅Cl₂NO₂ | [6] |

| Molar Mass | 206.02 g/mol | [6] |

| Water Solubility | 700 mg/L at 25°C | [6] |

| Appearance | Colorless crystalline solid | [2] |

Pharmacokinetics: Uptake, Translocation, and Metabolism

The efficacy and selectivity of this compound are intrinsically linked to its absorption, translocation, and metabolic detoxification within the plant.

Uptake and Translocation

This compound is primarily absorbed by the roots when applied to the soil.[2] Susceptible species, such as barley, readily translocate the herbicide to the shoots, leading to phytotoxicity. In contrast, tolerant species like soybeans absorb large amounts into their roots but translocate very little to the above-ground parts of the plant.[2]

Metabolism: The Detoxification Pathway

The primary metabolic fate of this compound in plants is conjugation with glucose, a detoxification mechanism that renders the herbicide non-phytotoxic.[4] Two major metabolites have been identified:

-

N-(3-carboxy-2,5-dichlorophenyl)glucosylamine (N-glucosylamine): Formed by the conjugation of the amino group of this compound with glucose.[4]

-

Glucose ester of this compound: Formed by the esterification of the carboxylic acid group of this compound with glucose.[4]

The rate and extent of this metabolic detoxification are critical determinants of a plant's susceptibility. Tolerant species are more efficient at forming these conjugates and sequestering them, thereby limiting the concentration of active this compound at the target site.[4]

Quantitative Data on this compound Uptake and Metabolism

| Parameter | Species | Tissue | Observation | Reference |

| Uptake of ¹⁴C-Chloramben | Velvetleaf (susceptible) vs. Soybean (tolerant) | Leaves | Velvetleaf absorbed a greater amount of this compound formulated as an acid than as a sodium salt. | |

| Translocation of ¹⁴C-Chloramben | Velvetleaf vs. Soybean | Whole Plant | Translocation of radioactivity out of treated leaves was greater in velvetleaf than in soybean. | |

| Metabolism of ¹⁴C-Chloramben | Velvetleaf vs. Soybean | Shoots above treated leaf | The amount of unmetabolized this compound was greater in velvetleaf (58% of total recovered label) than in soybean (35% of recovered label). |

Mode of Action: A Non-Canonical Auxin Signaling Pathway

The central enigma of this compound's mode of action lies in its ability to induce auxin-like responses without significantly interacting with the primary auxin receptors.

Negligible Binding to TIR1/AFB5 Receptors

In vitro binding assays have demonstrated that this compound exhibits little to no binding to the auxin receptors TIR1 and AFB5.[4] This lack of interaction with the canonical auxin perception machinery necessitates the existence of an alternative signaling pathway.

Comparative Auxin Activity

While direct binding data is limited, the relative auxin activity of this compound has been qualitatively compared to other benzoic acid herbicides using the Avena First Internode Assay.

| Herbicide | Relative Auxin Activity |

| Dicamba | > |

| This compound (Amiben) | > |

| Dinoben |

Table based on qualitative comparison.

Proposed Non-Canonical Signaling Mechanisms

The precise molecular target of this compound remains to be definitively identified. However, several hypotheses for its non-canonical mode of action are currently being explored:

-

Interaction with Other Auxin-Binding Proteins (ABPs): Plants possess other proteins capable of binding auxins, such as AUXIN-BINDING PROTEIN 1 (ABP1). While the role of ABP1 as a primary auxin receptor is debated, it or other as-yet-unidentified ABPs could be the direct target of this compound.[1][7]

-

Perturbation of Auxin Homeostasis: this compound may interfere with the transport, synthesis, or degradation of endogenous auxin. This disruption of auxin gradients could trigger a cascade of auxin-like physiological responses.

-

Induction of Ethylene (B1197577) Biosynthesis: Like many synthetic auxins, this compound can induce the production of ethylene, a plant hormone that often acts synergistically or in concert with auxin to regulate growth and development.[8] This ethylene response could be a key downstream component of this compound's herbicidal activity.

Diagram of Proposed Non-Canonical Signaling Pathway

Caption: Proposed non-canonical signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not abundant in recent literature. However, standard methodologies for assessing auxin-like activity can be readily adapted.

Root Growth Inhibition Assay

This bioassay is a fundamental method for quantifying the auxin-like or phytotoxic effects of a compound.

Objective: To determine the dose-response relationship of this compound on primary root growth of a model plant species (e.g., Arabidopsis thaliana).

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0)

-

Murashige and Skoog (MS) agar (B569324) plates

-

This compound stock solution

-

Sterile water

-

Petri dishes

-

Growth chamber with controlled light and temperature

-

Image analysis software

Protocol:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis seeds.

-

Suspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days.

-

Plate seeds on MS agar plates supplemented with a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100 µM).

-

-

Incubation:

-

Place plates vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C.

-

-

Data Collection:

-

After a set period (e.g., 5-7 days), photograph the plates.

-

Measure the primary root length of at least 20 seedlings per concentration using image analysis software.

-

-

Data Analysis:

-

Calculate the average root length and standard deviation for each concentration.

-

Normalize the data as a percentage of the control (0 µM this compound).

-

Plot the percentage of root growth inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

-

Diagram of Root Growth Inhibition Assay Workflow

Caption: Workflow for the root growth inhibition assay.

Auxin-Responsive Reporter Gene Assay (DR5::GUS)

This assay visualizes the transcriptional response to auxin or auxin-like compounds.

Objective: To qualitatively and quantitatively assess the induction of the auxin-responsive DR5 promoter by this compound.

Materials:

-

Transgenic Arabidopsis thaliana line carrying the DR5::GUS reporter construct

-

Liquid MS medium

-

This compound stock solution

-

GUS staining solution (X-Gluc)

-

Microscope

-

Fluorometer and MUG substrate (for quantitative analysis)

Protocol:

-

Seedling Growth:

-

Grow DR5::GUS seedlings in liquid or on solid MS medium for 5-7 days.

-

-

Treatment:

-

Transfer seedlings to liquid MS medium containing various concentrations of this compound or a control solution.

-

Incubate for a defined period (e.g., 6-24 hours).

-

-

Histochemical Staining (Qualitative):

-

Incubate seedlings in GUS staining solution at 37°C until blue color develops.

-

Clear chlorophyll (B73375) with an ethanol (B145695) series.

-

Observe staining patterns under a microscope.

-

-

Fluorometric Assay (Quantitative):

-

Homogenize treated seedlings and extract proteins.

-

Measure GUS activity using a fluorometric assay with 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate.

-

Normalize GUS activity to total protein concentration.

-

In Vitro Auxin Binding Assay

This protocol can be adapted to test the binding of this compound to membrane fractions potentially containing non-canonical receptors.

Objective: To determine if this compound binds to membrane-associated proteins from a target plant species.

Materials:

-

Plant tissue (e.g., coleoptiles, roots)

-

Radiolabeled this compound ([¹⁴C]-chloramben)

-

Unlabeled this compound

-

Binding buffer

-

Membrane isolation buffers

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Homogenize plant tissue in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction.

-

-

Binding Reaction:

-

Incubate the membrane preparation with a fixed concentration of [¹⁴C]-chloramben in the presence of increasing concentrations of unlabeled this compound (for competition assays).

-

-

Separation of Bound and Free Ligand:

-

Separate the membrane-bound radiolabel from the free radiolabel by centrifugation or filtration.

-

-

Quantification:

-

Measure the radioactivity in the membrane fraction using a scintillation counter.

-

-

Data Analysis:

-

Perform Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the concentration of binding sites (Bmax).

-

Conclusion and Future Directions

The mode of action of this compound as a synthetic auxin is more nuanced than previously understood. Its lack of affinity for the canonical TIR1/AFB receptors strongly indicates the involvement of a non-canonical signaling pathway. While the precise molecular target remains elusive, evidence suggests potential roles for other auxin-binding proteins, disruption of auxin homeostasis, and the induction of ethylene biosynthesis.

Future research should focus on:

-

Target Identification: Utilizing affinity chromatography, proteomics, and genetic screening approaches to identify the direct molecular target(s) of this compound.

-

Signaling Pathway Elucidation: Dissecting the downstream signaling components that are activated upon this compound perception.

-

Quantitative Analysis: Performing detailed dose-response studies for various auxin-related phenotypes and quantifying the effects on auxin-responsive gene expression to build a more complete picture of this compound's biological activity.

A thorough understanding of this compound's unique mode of action will not only provide insights into the complexity of auxin signaling but may also inform the development of novel herbicides with alternative target sites.

References

- 1. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound (Ref: ACP M-629) [sitem.herts.ac.uk]

- 6. This compound | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Story of Auxin-Binding Protein 1 (ABP1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

The Rise and Fall of a Synthetic Auxin: A Technical History of Chloramben Herbicide

A comprehensive guide for researchers and agricultural scientists on the development, mechanism, and eventual decline of the selective pre-emergence herbicide, Chloramben.

Introduction

This compound, chemically known as 3-amino-2,5-dichlorobenzoic acid, is a selective, pre-emergence herbicide historically used for the control of annual grasses and broadleaf weeds in a variety of crops.[1][2][3] Developed and introduced by Amchem Products, Inc. in the mid-20th century, it became a significant tool for weed management, particularly in soybean cultivation.[4][5] This technical guide provides an in-depth exploration of the history, chemical properties, synthesis, mechanism of action, and environmental fate of this compound, along with detailed experimental protocols relevant to its study. Although its production and sale in the United States have ceased, the story of this compound offers valuable insights into the evolution of herbicide science.[6]

Historical Development

The journey of this compound began within the American Chemical Paint Company (ACP), which was founded in 1914.[4] In 1938, ACP ventured into the agricultural industry, focusing on synthetic hormones to control plant growth.[4] This research and development effort ultimately led to the creation of Amiben, the commercial trade name for this compound. For many years, Amiben was a leading pre-emergence herbicide for soybeans.[4] The company's name was changed to Amchem Products, Inc. in 1958.[4] The initial EPA registration for an "Amchem Amiben" product, a soluble concentrate, was on December 5, 1960.[7] A granular formulation, "Amiben Granular this compound Herbicide," was registered on June 20, 1962.[8] These registrations were eventually canceled on January 22, 1991.[7][8]

Chemical and Physical Properties

This compound is a benzoic acid derivative with the following key properties:

| Property | Value | References |

| Chemical Name | 3-amino-2,5-dichlorobenzoic acid | [6][7] |

| CAS Number | 133-90-4 | [6] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [9] |

| Molecular Weight | 206.03 g/mol | [6] |

| Appearance | Colorless, odorless crystalline solid | [6] |

| Melting Point | 200-201 °C | [6] |

| Water Solubility | 700 mg/L at 25 °C | [6] |

| Vapor Pressure | 930 mPa at 100 °C | [6] |

| Soil Adsorption Coefficient (Koc) | 15 (estimated for salts at pH < 5) | [6] |

| Soil Half-Life (DT₅₀) | 6 to 8 weeks (moderately persistent) | [6] |

Synthesis of this compound

The synthesis of 3-amino-2,5-dichlorobenzoic acid (this compound) is a multi-step process that starts with the chlorination of benzoyl chloride. A patented method outlines the following key stages:

-

Chlorination and Esterification: Benzoyl chloride is chlorinated, and the resulting mixture is esterified.

-

Isomer Separation: The desired 2,5-dichloro isomer is separated from the mixture through freeze crystallization.

-

Nitration: The purified 2,5-dichloro isomer undergoes nitration.

-

Isolation of Nitro Isomer: 3-nitro-2,5-dichlorobenzoic acid is isolated from the mixture of nitro isomers by acid hydrolysis.

-

Reduction: The final step involves the reduction of the nitro group to an amino group, yielding 3-amino-2,5-dichlorobenzoic acid.[10]

References

- 1. ijrap.net [ijrap.net]

- 2. oecd.org [oecd.org]

- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 4. Amchem History – Wissahickon Valley Historical Society [wvalleyhs.org]

- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 6. benchchem.com [benchchem.com]

- 7. pomerix.com [pomerix.com]

- 8. pomerix.com [pomerix.com]

- 9. chembk.com [chembk.com]

- 10. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]

Chloramben CAS number 133-90-4 technical data sheet

An In-depth Technical Guide to Chloramben (CAS Number 133-90-4)

This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological data, analytical methods, and mechanism of action of the herbicide this compound. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical and Toxicological Data

This compound is a selective, pre-emergence benzoic acid herbicide used to control annual grasses and broadleaf weeds.[1][2] Although it is no longer produced or sold in the U.S., its properties and mechanism of action remain of scientific interest.[1][2]

Physical and Chemical Properties

This compound is a colorless and odorless crystalline solid.[1][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |